butane;2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane;2-methylprop-1-ene, also known as 2-methylpropene or isobutylene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene, one of the four isomers of butylene. This compound is a colorless, flammable gas with significant industrial value .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Tertiary Butyl Alcohol (TBA): This method involves the dehydration of tertiary butyl alcohol to produce isobutylene.
Catalytic Dehydrogenation of Isobutane: This process involves the catalytic dehydrogenation of isobutane using catalysts such as platinum or chromium oxide at high temperatures.
Industrial Production Methods:
- Back-Cracking of Methyl Tertiary Butyl Ether (MTBE) or Ethyl Tertiary Butyl Ether (ETBE): This method involves the thermal decomposition of MTBE or ETBE to produce isobutylene and methanol or ethanol, respectively .
Olefin Steam Cracking: Isobutylene is produced as a byproduct in the steam cracking of olefins.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isobutylene can undergo oxidation reactions to form products such as methacrolein and methacrylic acid.
Polymerization: Isobutylene can be polymerized to produce polyisobutylene (butyl rubber), which is used in various applications such as tires and adhesives.
Alkylation: Isobutylene can react with butane to produce isooctane, a high-octane fuel additive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and catalysts such as silver or vanadium oxide.
Polymerization: Catalysts such as aluminum chloride or boron trifluoride are used in the polymerization of isobutylene.
Alkylation: Acid catalysts such as sulfuric acid or hydrofluoric acid are used in the alkylation process.
Major Products:
Methacrolein and Methacrylic Acid: Formed from the oxidation of isobutylene.
Polyisobutylene (Butyl Rubber): Formed from the polymerization of isobutylene.
Isooctane: Formed from the alkylation of isobutylene with butane.
Scientific Research Applications
Isobutylene has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of polyisobutylene and other polymers.
Biology: Used in the synthesis of various biochemical compounds.
Medicine: Used in the production of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of fuel additives, antioxidants, and other industrial chemicals.
Mechanism of Action
Isobutylene exerts its effects through various chemical reactions. For example, in polymerization, the double bond in isobutylene reacts with catalysts to form long polymer chains. In alkylation, isobutylene reacts with butane in the presence of acid catalysts to form isooctane .
Comparison with Similar Compounds
Isobutylene is one of the four isomers of butylene. The other isomers include:
1-Butene: A linear alkene with the formula C₄H₈.
cis-2-Butene: A geometric isomer of 2-butene with the formula C₄H₈.
trans-2-Butene: Another geometric isomer of 2-butene with the formula C₄H₈.
Uniqueness of Isobutylene: Isobutylene is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear and geometric isomers. This structural difference makes isobutylene particularly valuable in the production of high-octane fuel additives and butyl rubber .
Properties
CAS No. |
9044-17-1 |
---|---|
Molecular Formula |
C8H18 |
Molecular Weight |
114.23 g/mol |
IUPAC Name |
butane;2-methylprop-1-ene |
InChI |
InChI=1S/C4H8.C4H10/c1-4(2)3;1-3-4-2/h1H2,2-3H3;3-4H2,1-2H3 |
InChI Key |
ZOJPPDGPQOHPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC.CC(=C)C |
physical_description |
Liquid |
Related CAS |
9044-17-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.